molecular formula C7H13NO2 B13617927 7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane

7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane

Cat. No.: B13617927
M. Wt: 143.18 g/mol
InChI Key: CDZIKYQTWTXFEB-UHFFFAOYSA-N
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Description

7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane is a spirocyclic compound characterized by a central bicyclic structure where two rings (a 3-membered and a 5-membered) share a single atom. The molecule contains two oxygen atoms (at positions 2 and 6), one nitrogen atom (position 8), and a methyl substituent at position 7 (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

7-methyl-2,6-dioxa-8-azaspiro[3.5]nonane

InChI

InChI=1S/C7H13NO2/c1-6-8-2-7(5-10-6)3-9-4-7/h6,8H,2-5H2,1H3

InChI Key

CDZIKYQTWTXFEB-UHFFFAOYSA-N

Canonical SMILES

CC1NCC2(COC2)CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane exerts its effects is related to its ability to interact with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, making it a valuable compound in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

2,7-Diazaspiro[3.5]nonane Derivatives
  • Structure : Contains two nitrogen atoms (positions 2 and 7) instead of oxygens.
  • Biological Activity: Demonstrated high affinity for sigma receptors (S1R/S2R). For example, compound 4b (2,7-diazaspiro[3.5]nonane derivative) showed S1R agonism in vivo, reversing mechanical hypersensitivity in mice .
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane (CID 155908874)
  • Structure : Positional isomer of the target compound, with oxygens at positions 2 and 5 and a methyl group at position 7.
  • Key Difference : Altered oxygen placement affects ring strain and solubility. Predicted collision cross-section (CCS) values suggest distinct pharmacokinetic behavior .
2-Oxa-7-azaspiro[3.5]nonane Hemioxalate
  • Structure : Lacks the methyl group and second oxygen, with a hemioxalate salt form.
  • Applications : Used as an intermediate in synthesizing protease inhibitors (e.g., hepatitis C NS3 inhibitors) .
  • Key Difference : Absence of methyl and one oxygen reduces steric hindrance, favoring cyclization reactions .

Functional Analogues in Drug Discovery

Diazabicyclo[4.3.0]nonane Derivatives
  • Structure : Contains a fused bicyclic system instead of a spiro arrangement.
  • Biological Activity: Used in sigma receptor ligands, but with lower S1R affinity compared to 2,7-diazaspiro[3.5]nonane derivatives .
  • Key Difference : Fused rings reduce conformational flexibility, impacting binding pocket accommodation .
7-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride
  • Structure : Features two nitrogens (positions 2 and 7) and a methyl group.
  • Commercial Availability : Priced at ~$1,700/250 mg (Shanghai Yuanye Bio, 2024) .
  • Key Difference : Dual nitrogen atoms enhance basicity, influencing solubility and bioavailability compared to the dioxa analogue .

Physicochemical and Commercial Comparison

Compound Name Molecular Formula Heteroatoms Substituents Key Applications Price (100 mg)
7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane C₈H₁₃NO₂ 2O, 1N 7-Me Drug discovery (hypothetical) N/A
2,7-Diazaspiro[3.5]nonane (4b) C₇H₁₂N₂ 2N None S1R agonists $593 (AS99883)
2-Oxa-7-azaspiro[3.5]nonane hemioxalate C₇H₁₁NO₂·0.5(COOH)₂ 1O, 1N None Protease inhibitor synthesis $152 (AS56677)
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane C₇H₁₃NO₂ 2O, 1N 9-Me Computational studies N/A

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